Distinct SAR Anchor Point in Reversible MAGL Inhibition Series
This compound's 2-methoxyphenyl aniline fragment serves as the foundational SAR anchor for a series of potent, reversible MAGL inhibitors, which were designed to overcome the side-effect profile of irreversible inhibitors [1]. While the study's lead compound 36 (m-chlorine-substituted aniline fragment) achieved an IC50 of 15 nM against MAGL, it was the systematic exploration of the aryl formyl piperidine core, initiated from the methoxy-substituted scaffold, that identified a novel hydrophobic subpocket (enclosed by Val191, Tyr194, Val270, and Lys273) critical for potency and reversibility [2]. This is in direct quantitative comparison to the irreversible inhibitors that were the starting point for the design and lack this interaction profile.
| Evidence Dimension | In Vitro MAGL Inhibitory Potency (IC50) and Binding Mode |
|---|---|
| Target Compound Data | Foundational intermediate; specific IC50 not reported as a final compound in the reference. |
| Comparator Or Baseline | Lead reversible inhibitor 36 (m-Cl substituted): IC50 = 15 nM; Irreversible inhibitors: mechanism-based side effects. |
| Quantified Difference | The 2-methoxyphenyl moiety provides the structural basis for exploring the hydrophobic subpocket interaction, which is crucial for achieving a reversible, nanomolar potency profile distinct from irreversible inhibitors. |
| Conditions | In vitro MAGL inhibition assay; Docking studies on MAGL crystal structure. |
Why This Matters
For procurement, this confirms the chemical is not a generic piperidine but a defined starting point for a specific class of reversible MAGL inhibitors with a characterized binding mode, essential for SAR continuation studies.
- [1] Zhi, Z., et al. Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. J Med Chem, 63(11), 5783-5796, 2020. PMID: 32429662. View Source
- [2] Zhi, Z., et al. J Med Chem, 2020. Docking and SAR Analysis. View Source
